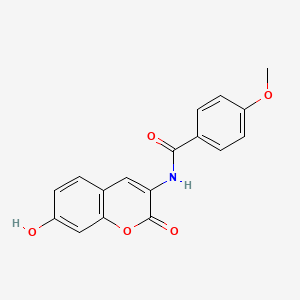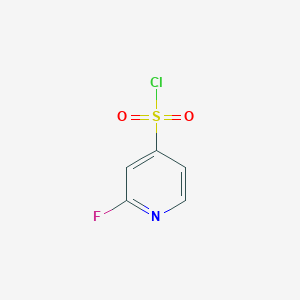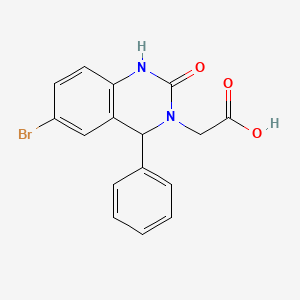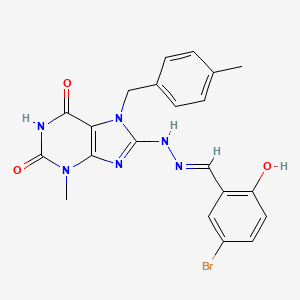
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one, also known as PPOQ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug discovery, material science, and other applications.
作用机制
The mechanism of action of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one in its various applications is not fully understood. However, studies have suggested that this compound may exert its effects by interacting with various molecular targets such as DNA, enzymes, and receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In cancer cells, this compound has been shown to induce apoptosis, inhibit the cell cycle, and inhibit the expression of various oncogenes. In bacteria, this compound has been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication.
实验室实验的优点和局限性
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions, making it suitable for use in various assays. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one. In drug discovery, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound. This will help to optimize its efficacy and minimize its potential toxicity. In material science, further studies are needed to explore the potential applications of this compound in the synthesis of functional materials. Finally, further studies are needed to explore the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, this compound is a promising molecule with potential applications in various fields. Its unique structure and potential biological activity make it a promising candidate for drug discovery, material science, and other applications. Further studies are needed to fully understand its mechanisms of action and optimize its efficacy.
合成方法
The synthesis of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with 2-chloroquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high yield.
科学研究应用
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields. In drug discovery, this compound has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been studied as a potential antimicrobial agent, showing activity against various bacterial strains.
In material science, this compound has been studied as a potential building block for the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound has also been studied as a potential photosensitizer for use in photodynamic therapy.
属性
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-5-12-16-14(19-17-12)10-8-13(18)15-11-7-4-3-6-9(10)11/h3-4,6-8H,2,5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBCVISYKDKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B2625718.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)
![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)

![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)




![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2625740.png)